Lipophilicity (XLogP3) Comparison: Methylene Spacer Effect on LogP for Membrane Permeability Optimization
The target compound exhibits a computed XLogP3 of 3.3, which is significantly higher than that of the analog lacking the methylene spacer, 3-azido-1-cyclohexylazetidine (computed XLogP3 ≈ 2.6 for C₉H₁₆N₄ analog). This difference of approximately 0.7 log units indicates roughly a 5-fold increase in the octanol-water partition coefficient, a critical determinant for passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 3-Azido-1-cyclohexylazetidine (approx. 2.6) |
| Quantified Difference | Δ ≈ 0.7 log units |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021 release |
Why This Matters
A higher, controlled lipophilicity is often preferred for compounds targeting intracellular proteins or crossing the blood-brain barrier, making the target compound a better candidate for CNS or intracellular target engagement studies where a direct-cyclohexyl analog may be too hydrophilic.
- [1] PubChem Computed Properties: 3-Azido-1-(cyclohexylmethyl)azetidine (CID 121200221). XLogP3 = 3.3. National Center for Biotechnology Information. View Source
